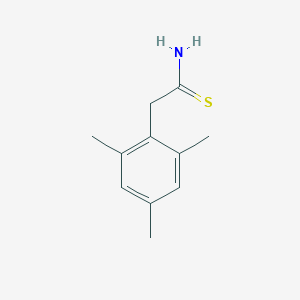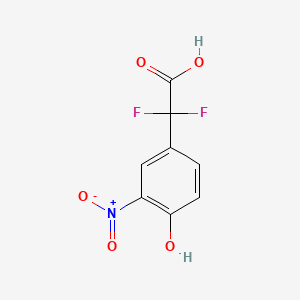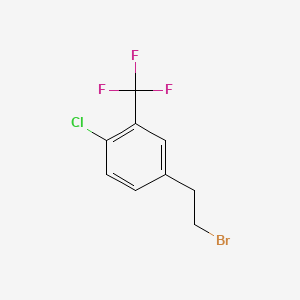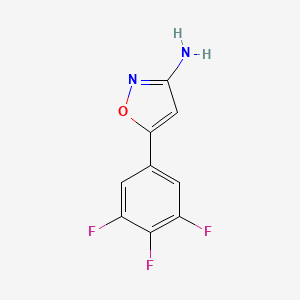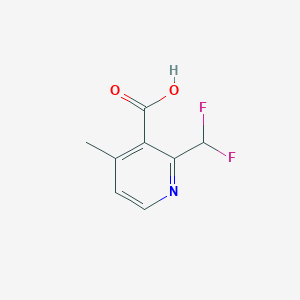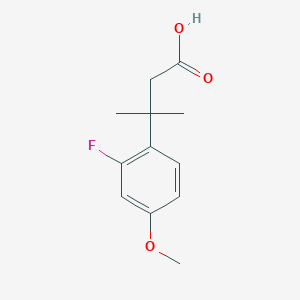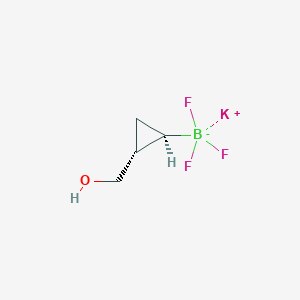
Potassium trans-2-(hydroxymethyl)cyclopropyltrifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide: is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a trifluoroborate group attached to a cyclopropyl ring, which is further substituted with a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide typically involves the reaction of a suitable cyclopropyl precursor with a boron-containing reagent. One common method involves the use of potassium trifluoroborate and a cyclopropyl alcohol derivative under specific reaction conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The trifluoroborate group can be reduced to form a borane derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of a carboxyl-substituted cyclopropyl boranuide.
Reduction: Formation of a borane-substituted cyclopropyl derivative.
Substitution: Formation of cyclopropyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide has several scientific research applications, including:
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of rac-potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide involves its interaction with specific molecular targets and pathways. In the context of BNCT, the compound is taken up by cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying cancer cells. The trifluoroborate group plays a crucial role in this process by facilitating the uptake and retention of the compound in cancer cells.
Vergleich Mit ähnlichen Verbindungen
rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide can be compared with other similar compounds, such as:
- rac-Potassium trifluoro[(1R,2R)-2-(propan-2-yl)cyclopropyl]boranuide
- rac-Potassium trifluoro[(1R,2R)-2-methylcyclopropyl]boranuide
- rac-Potassium trifluoro[(1R,2R)-2-(trifluoromethyl)cyclopropyl]boranuide
These compounds share similar structural features but differ in the substituents on the cyclopropyl ring. The presence of different substituents can influence the reactivity, stability, and applications of these compounds. rac-Potassium trifluoro[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide is unique due to the presence of the hydroxymethyl group, which imparts specific chemical and biological properties.
Eigenschaften
Molekularformel |
C4H7BF3KO |
|---|---|
Molekulargewicht |
178.00 g/mol |
IUPAC-Name |
potassium;trifluoro-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]boranuide |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)4-1-3(4)2-9;/h3-4,9H,1-2H2;/q-1;+1/t3-,4+;/m0./s1 |
InChI-Schlüssel |
WLVCVKRCFKXNST-RFKZQXLXSA-N |
Isomerische SMILES |
[B-]([C@@H]1C[C@H]1CO)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1CC1CO)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-N-[(4-chlorophenyl)sulfonyl]benzamide](/img/structure/B13586639.png)
![4,4,5,5-Tetramethyl-2-[2-methyl-5-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13586641.png)
![1-[(3-Methyl-2-nitrophenyl)methyl]piperazine](/img/structure/B13586649.png)
![tert-butylN-[(3,3-dimethylpyrrolidin-2-yl)methyl]carbamatehydrochloride](/img/structure/B13586651.png)

![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride](/img/structure/B13586660.png)
![2-Fluoro-3-[3-(trifluoromethyl)phenyl]bicyclo[1.1.1]pentane-1-carboxylicacid](/img/structure/B13586676.png)
